N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-4-30-19-7-5-18(6-8-19)27-23(29)22-20(9-10-31-22)26-24(27)32-14-21(28)25-17-12-15(2)11-16(3)13-17/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWELJEIKAOJHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound belonging to the class of thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest a diverse range of biological interactions that warrant detailed exploration.
Structural Characteristics
The chemical structure of this compound includes:
- A dimethylphenyl group.
- An ethoxy substituent on the phenyl ring.
- A thienopyrimidine core linked via a thioacetyl moiety.
This unique combination of functional groups enhances its reactivity and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may function as a kinase inhibitor, impacting cellular processes such as growth and apoptosis .
- Cell Line Studies : Preliminary studies have shown effectiveness against various cancer cell lines. For example, it has been tested against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells with promising results indicating inhibition of cell proliferation .
Antimicrobial Activity
The compound also shows potential antimicrobial activity:
- In Vitro Studies : It has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against MDA-MB-231 cells demonstrated an IC50 value of 15.62 µg/mL. The study utilized the MTT assay to evaluate cell viability post-treatment and indicated that the compound significantly inhibited cell growth compared to controls .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against Candida albicans and Staphylococcus aureus. The results showed effective inhibition with zones of inhibition measuring 18 mm for Staphylococcus aureus and 15 mm for Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit anticancer properties. Research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways.
- Case Studies : In vitro studies demonstrated that derivatives of this class reduced the viability of breast and lung cancer cells significantly .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thieno[3,2-d]pyrimidines have been studied for their antibacterial and antifungal activities.
- In Vitro Studies : Laboratory tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : These findings indicate a possible role in developing new antimicrobial agents .
Neurological Disorders
Research indicates that compounds with similar structures may possess neuroprotective effects. Preliminary studies suggest that they can modulate neurotransmitter systems and provide protection against neurodegenerative processes.
- Mechanism : By influencing pathways related to oxidative stress and inflammation in neuronal cells.
- Case Studies : Animal models have shown improved outcomes in conditions such as Alzheimer's disease when treated with thieno[3,2-d]pyrimidine derivatives .
Data Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The 4-ethoxyphenyl substituent introduces electron-donating effects, contrasting with electron-withdrawing groups (e.g., cyano or chloro) in analogues, which could modulate electrophilic reactivity .
Key Observations :
- High yields (>80%) are achieved in compounds with chlorophenyl or quinoxaline substituents via reflux in acetonitrile or ethanol .
- Lower yields (e.g., 48% for G1-4) may result from steric hindrance induced by trifluoromethylbenzothiazole or multistep purification .
- The target compound’s synthesis likely follows similar alkylation or condensation pathways, though optimization may be required to balance substituent bulk and reactivity.
Q & A
Q. What catalytic systems enhance the scalability of multi-step syntheses?
- Methodological Answer : Test Pd/Ni catalysts for cross-coupling steps. For reductive steps, evaluate NaBH/AcOH systems, noting yields and byproduct formation in analogous acetamide syntheses .
Data Contradiction Analysis Example
- Issue : Elemental analysis shows slight deviations (e.g., S: 9.30% found vs. 9.32% calculated) .
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
